molecular formula C14H15NO3 B11602218 (4E)-3-methyl-4-(2-propoxybenzylidene)isoxazol-5(4H)-one

(4E)-3-methyl-4-(2-propoxybenzylidene)isoxazol-5(4H)-one

Cat. No.: B11602218
M. Wt: 245.27 g/mol
InChI Key: SIYMBPAHGILLAM-FMIVXFBMSA-N
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Description

(4E)-3-methyl-4-(2-propoxybenzylidene)isoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzylidene group and a propoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-methyl-4-(2-propoxybenzylidene)isoxazol-5(4H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of 3-methylisoxazol-5(4H)-one with 2-propoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-methyl-4-(2-propoxybenzylidene)isoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

    Substitution: The benzylidene and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield isoxazole oxides, while reduction could produce reduced isoxazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (4E)-3-methyl-4-(2-propoxybenzylidene)isoxazol-5(4H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one
  • (4E)-3-methyl-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one
  • (4E)-3-methyl-4-(2-butoxybenzylidene)isoxazol-5(4H)-one

Uniqueness

(4E)-3-methyl-4-(2-propoxybenzylidene)isoxazol-5(4H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The propoxy group, in particular, may impart distinct properties compared to other similar compounds with different alkoxy groups.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

(4E)-3-methyl-4-[(2-propoxyphenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C14H15NO3/c1-3-8-17-13-7-5-4-6-11(13)9-12-10(2)15-18-14(12)16/h4-7,9H,3,8H2,1-2H3/b12-9+

InChI Key

SIYMBPAHGILLAM-FMIVXFBMSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C/2\C(=NOC2=O)C

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=NOC2=O)C

solubility

23.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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